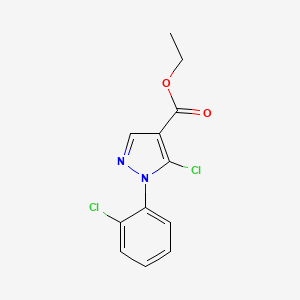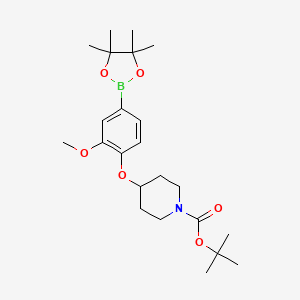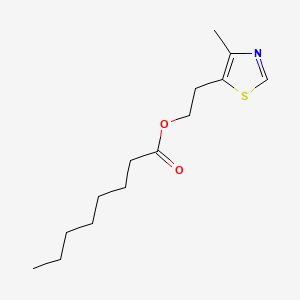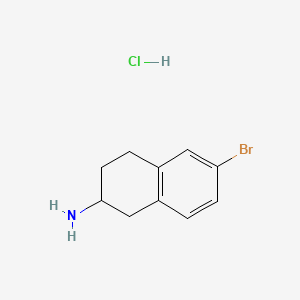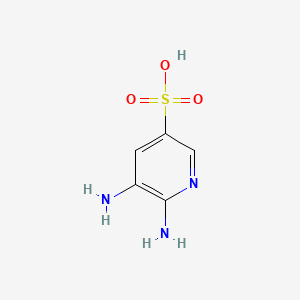
5,6-Diaminopyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diaminopyridine-3-sulfonic acid: is a heterocyclic compound with the molecular formula C5H7N3O3S It is a derivative of pyridine, featuring amino groups at the 5 and 6 positions and a sulfonic acid group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminopyridine-3-sulfonic acid typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids . Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microchannel reactors has been explored to improve the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Diaminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 5,6-dinitropyridine-3-sulfonic acid.
Reduction: Formation of 5,6-diaminopyridine-3-sulfonyl chloride.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Diaminopyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes and pigments due to its sulfonic acid group
Mecanismo De Acción
The mechanism of action of 5,6-Diaminopyridine-3-sulfonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparación Con Compuestos Similares
3,4-Diaminopyridine: Similar structure but lacks the sulfonic acid group.
5-Aminopyridine-3-sulfonic acid: Similar but has only one amino group.
6-Aminopyridine-3-sulfonic acid: Similar but has only one amino group.
Uniqueness: 5,6-Diaminopyridine-3-sulfonic acid is unique due to the presence of both amino groups and a sulfonic acid group, which provides a combination of reactivity and solubility that is not found in the similar compounds listed above .
Propiedades
IUPAC Name |
5,6-diaminopyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARDABCWHVPFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652839 |
Source


|
| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100517-08-6 |
Source


|
| Record name | 5,6-Diaminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)
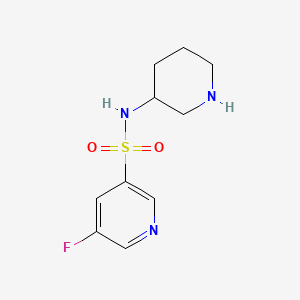
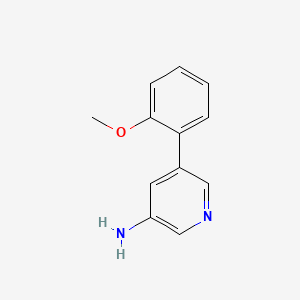
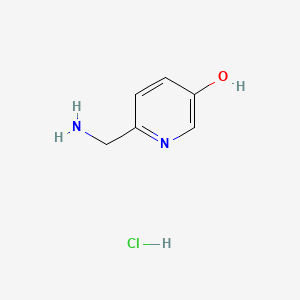
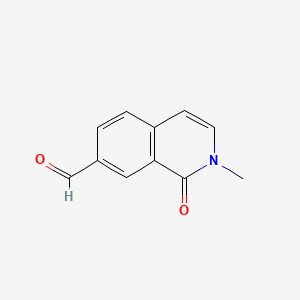
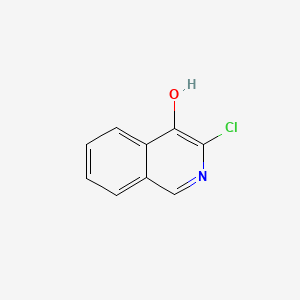
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
